molecular formula C15H21N3O B11815049 4-(5'-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)morpholine

4-(5'-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)morpholine

Cat. No.: B11815049
M. Wt: 259.35 g/mol
InChI Key: CYYMBLOGCOCXMT-UHFFFAOYSA-N
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Description

4-(5’-Methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)morpholine is an organic compound that belongs to the class of bipyridines. This compound is characterized by a morpholine ring attached to a bipyridine structure, which is further substituted with a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5’-Methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)morpholine typically involves the following steps:

    Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction between two pyridine rings. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

    Reduction and Methylation: The bipyridine core is then reduced to form the tetrahydro derivative. This can be done using hydrogenation in the presence of a suitable catalyst. The methyl group is introduced through a methylation reaction using methyl iodide or a similar reagent.

    Morpholine Ring Introduction: The final step involves the introduction of the morpholine ring. This can be achieved through a nucleophilic substitution reaction where the bipyridine derivative reacts with morpholine under basic conditions.

Industrial Production Methods

Industrial production of 4-(5’-Methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)morpholine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(5’-Methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can further hydrogenate the bipyridine core.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: N-oxides of the bipyridine core.

    Reduction: Fully hydrogenated bipyridine derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-(5’-Methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)morpholine has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-(5’-Methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)morpholine involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, influencing various biochemical pathways. The morpholine ring can interact with biological receptors, modulating their activity. These interactions contribute to the compound’s bioactivity and therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1,2,3,4-tetrahydronaphthalene
  • 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
  • 4-Methyl-3,4,5,6-tetrahydropyridine

Uniqueness

4-(5’-Methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)morpholine is unique due to its combination of a bipyridine core and a morpholine ring. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

4-[3-methyl-5-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-yl]morpholine

InChI

InChI=1S/C15H21N3O/c1-12-10-13(14-4-2-3-5-16-14)11-17-15(12)18-6-8-19-9-7-18/h10-11H,2-9H2,1H3

InChI Key

CYYMBLOGCOCXMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCOCC2)C3=NCCCC3

Origin of Product

United States

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